molecular formula C15H12N2O3 B11701281 Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-

Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-

Cat. No.: B11701281
M. Wt: 268.27 g/mol
InChI Key: BVABHWRNVARUQC-UHFFFAOYSA-N
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Description

1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a nitrophenyl group and a methylideneamino linkage, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-aminoacetophenone. The reaction is catalyzed by an acid, such as glacial acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 1-{4-[(E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE.

    Oxidation: Corresponding oximes or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

    1-{4-[(E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE: A reduced form of the compound with an amino group instead of a nitro group.

    1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE: A derivative with a chloro group instead of a nitro group.

    1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE: A derivative with a methoxy group instead of a nitro group.

Uniqueness: 1-{4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12N2O3/c1-11(18)13-4-6-14(7-5-13)16-10-12-2-8-15(9-3-12)17(19)20/h2-10H,1H3

InChI Key

BVABHWRNVARUQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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